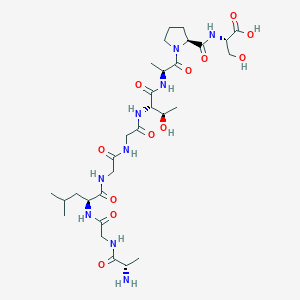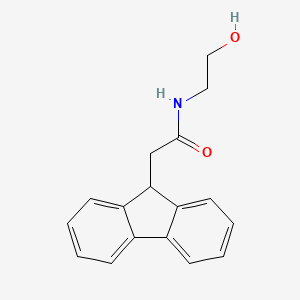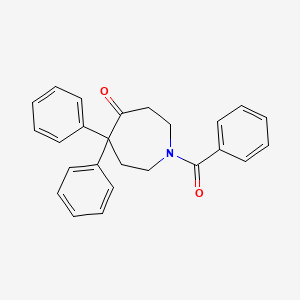
1-Benzoyl-5,5-diphenylazepan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-5,5-diphenylazepan-4-one is a chemical compound with the molecular formula C24H21NO2 It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen
Preparation Methods
The synthesis of 1-Benzoyl-5,5-diphenylazepan-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzoyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzoyl-5,5-diphenylazepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-5,5-diphenylazepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-5,5-diphenylazepan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
1-Benzoyl-5,5-diphenylazepan-4-one can be compared with other azepane derivatives, such as:
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
1-Benzoyl-5,5-diphenylhexahydro-1H-azepine-4-one: Another related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications.
Properties
CAS No. |
922504-31-2 |
|---|---|
Molecular Formula |
C25H23NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-benzoyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C25H23NO2/c27-23-16-18-26(24(28)20-10-4-1-5-11-20)19-17-25(23,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI Key |
IZGDPQRJNVFBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
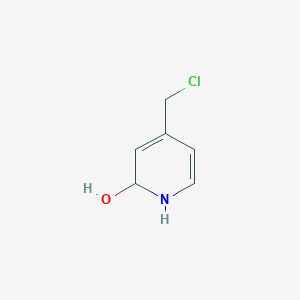
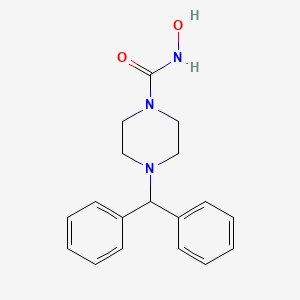
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
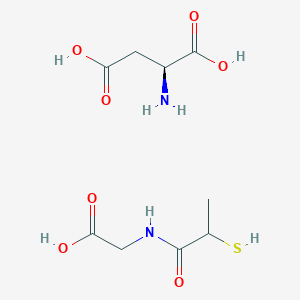
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)

